4-[1-(Ethylamino)ethyl]benzonitrile
Description
4-[1-(Ethylamino)ethyl]benzonitrile is a substituted benzonitrile derivative featuring an ethylaminoethyl side chain at the para position of the aromatic ring. Its hydrochloride form has the CAS number 954581-83-0 . This compound is primarily utilized in pharmaceutical research, particularly in the development of receptor-targeted molecules.
Properties
IUPAC Name |
4-[1-(ethylamino)ethyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-3-13-9(2)11-6-4-10(8-12)5-7-11/h4-7,9,13H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDKJXXYXLTHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)C1=CC=C(C=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(Ethylamino)ethyl]benzonitrile typically involves the reaction of 4-chlorobenzonitrile with ethylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and minimize production costs. The product is then purified using techniques such as crystallization or distillation to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[1-(Ethylamino)ethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding oxides or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
4-[1-(Ethylamino)ethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[1-(Ethylamino)ethyl]benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form a new chemical bond. The ethylamino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkylamino-Substituted Benzonitriles
Compounds such as 4-(1-azetidinyl)benzonitrile (P4C), 4-(1-pyrrolidinyl)benzonitrile (P5C), and 4-(1-piperidinyl)benzonitrile (P6C) share the benzonitrile core but differ in the alkylamino substituent (azetidinyl, pyrrolidinyl, piperidinyl). These molecules exhibit Twisted Intramolecular Charge Transfer (TICT) properties, which are sensitive to electrolyte concentration and ion size in solutions .
Ethylamino-Modified Benzonitrile Derivatives
- 4-(Ethylaminomethyl)benzonitrile (CAS 4714-63-0): This positional isomer features an ethylaminomethyl group (─CH₂─NH─C₂H₅) instead of ethylaminoethyl. It has a simpler structure, a molecular weight of 146.19 g/mol, and a reported synthesis yield of up to 90% . The shorter side chain may reduce steric effects compared to the target compound.
- 4-(1-{[1-(2-Methoxyphenyl)ethyl]amino}ethyl)benzonitrile: This derivative includes a methoxyphenyl-substituted ethylamino group (C₁₈H₂₀N₂O, MW 280.36).
Other Benzonitrile Analogues
- 4-(Hexylamino)benzonitrile: With a hexyl chain (─NH─C₆H₁₃), this compound has higher hydrophobicity but lacks detailed toxicity or ecological data, similar to the target compound .
- 4-(1-Methylethyl)benzonitrile (NIST data): The isopropyl group (─C(CH₃)₂) creates a bulky, non-polar substituent, contrasting with the polar ethylaminoethyl group in the target compound. This difference significantly impacts solubility and reactivity .
Biological Activity
4-[1-(Ethylamino)ethyl]benzonitrile is an organic compound that has garnered interest in the fields of chemistry and biology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 175.25 g/mol. The compound features a benzonitrile core with an ethylamino group attached to the ethyl chain, enhancing its solubility and reactivity in biological systems.
| Property | Value |
|---|---|
| Molecular Weight | 175.25 g/mol |
| Melting Point | 302-304 °C |
| Solubility | Soluble in water (as hydrochloride) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules, including proteins and enzymes. The ethylamino group can participate in hydrogen bonding, while the benzonitrile moiety may engage in hydrophobic interactions. This dual functionality allows the compound to influence biological pathways effectively.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial properties. Studies have shown that compounds with similar structures often demonstrate antibacterial and antifungal activities.
Antimicrobial Activity
A study highlighted the synthesis of various benzonitrile derivatives, including those similar to this compound, which exhibited notable antimicrobial activity against a range of microorganisms, including Escherichia coli and Candida albicans .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Antibacterial Activity | Antifungal Activity |
|---|---|---|
| This compound | Moderate | Moderate |
| Ethyl 2-(substituted benzylthio)-4-(3'-(ethoxycarbonyl)-biphenyl-4-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate | Significant | Significant |
Case Studies
Several studies have investigated the biological effects of compounds related to this compound:
- Study on Antimicrobial Properties : In a study published in Wiley-VCH, various derivatives were synthesized and tested for their antibacterial and antifungal properties. The results indicated that compounds similar to this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .
- Proteomics Research : Another study focused on the use of this compound as a reagent in proteomics, revealing its potential to alter protein interactions and functions, which could lead to therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
